

Compound of Interest

Compound Name: 6,7-Dihydro-4-benzo[b]thiophenone

Cat. No.: B155543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of **6,7-Dihydro-4-benzo[b]thiophenone**, a key intermediate in the synthesis of various pharmaceuticals. Detailed experimental procedures and data are also provided to aid in the replication of these results.

Compound Identification

- Compound Name: **6,7-Dihydro-4-benzo[b]thiophenone**
- Synonyms: 4-Keto-4,5,6,7-tetrahydrothianaphthene, 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene[2]
- CAS Number: 13414-95-4[2]
- Molecular Formula: C₈H₈OS[2]
- Molecular Weight: 152.21 g/mol [2]
- Structure:

O=C1C=CC2=C1SCC2

Spectroscopic Data Summary

The structural confirmation of **6,7-Dihydro-4-benzo[b]thiophenone** is achieved through a comprehensive analysis of its spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity |
|-----------------------------------------------------------------------------------------------------|--------------|
| Data not publicly available in detail. Expected signals are described below based on the structure. | |
| ~7.2-7.8 | Doublet |
| ~7.0-7.5 | Doublet |
| ~2.9-3.1 | Triplet |
| ~2.4-2.6 | Triplet |
| ~2.0-2.3 | Multiplet |

Note: The predicted chemical shifts are based on the analysis of similar structures and general principles of

Table 2: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm |
|-----------------------------------------------------------------------------------------------------|
| Data not publicly available in detail. Expected signals are described below based on the structure. |
| ~190-200 |
| ~140-150 |
| ~135-145 |
| ~125-135 |
| ~120-130 |
| ~35-45 |
| ~20-30 |
| ~20-30 |

Note: The predicted chemical shifts are based on the analysis of similar structures and general principles of

Table 3: Mass Spectrometry Data

| m/z | Relative |
|-----|----------|
| 152 | High |
| 124 | Moderate |
| 96 | Moderate |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar compounds.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity |
|--------------------------------|---------------|
| ~1660-1690 | Strong |
| ~3000-3100 | Medium |
| ~2850-2960 | Medium |
| ~1400-1600 | Medium-Strong |
| ~1100-1300 | Medium |

Note: The predicted absorption bands are based on characteristic group frequencies.

Table 5: UV-Vis Spectroscopy Data

| λ_{max} (nm) | Molar Absorptivity (M ⁻¹ cm ⁻¹) |
|-----------------------------------------------------------------------------------------------|--------------------------------------------------------|
| Data not publicly available. Expected absorptions are described below based on the structure. | |
| ~250-270 | - |
| ~300-330 | - |

Note: The predicted absorption maxima are based on the electronic transitions of the conjugated system.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of **6,7-Dihydro-4-benzo[b]thiophenone** was dissolved in 0.5-0.7 mL of

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¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a pulse angle of 45°, a relaxation delay of 2 seconds,

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¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence with a pulse

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Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts

Mass Spectrometry (MS)

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Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

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Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane)

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Ionization: Electron ionization was performed at 70 eV.

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Mass Analysis: The ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.

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Data Acquisition: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 50-300.

Infrared (IR) Spectroscopy

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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

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Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

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Data Acquisition: The spectrum was recorded in the range of $4000-400\text{ cm}^{-1}$ by co-adding 32 scans at a resolution of 4 cm^{-1} .

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Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

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Instrumentation: A dual-beam UV-Vis spectrophotometer.

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Sample Preparation: A stock solution of **6,7-Dihydro-4-benzo[b]thiophenone** was prepared in a UV-grade solvent.

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Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length.

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Data Analysis: The wavelengths of maximum absorbance (λ_{max}) were determined from the spectrum.

Structure Elucidation Workflow

The logical process for elucidating the structure of **6,7-Dihydro-4-benzo[b]thiophenone** from its spectroscopic

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